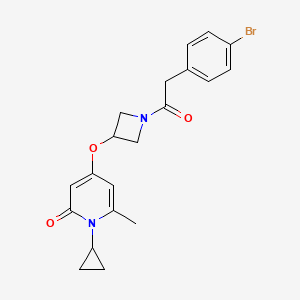
4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H21BrN2O3 and its molecular weight is 417.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Radical Cyclisations of Methylenecyclopropyl Azetidinones : This compound is involved in radical cyclizations, leading to the formation of novel tricyclic β-lactams. This is significant in organic chemistry, specifically in creating complex molecular structures (Penfold et al., 2000).
- Synthesis Involving Schiff’s Bases and Azetidinones : A related compound is used in the synthesis of Schiff’s bases and azetidinones, which have shown potential as central nervous system (CNS) active agents. This highlights its role in developing potential therapeutic agents (Thomas et al., 2016).
Biological and Pharmacological Activity
- Antibacterial Properties : Azetidinyl compounds have been studied for their antibacterial properties, showing effectiveness against various bacteria. This indicates the potential of such compounds in antibacterial drug development (Frigola et al., 1994).
- Inhibitors of Human Leukocyte Elastase : Azetidin-2-ones have been synthesized as inhibitors of human leukocyte elastase, indicating their potential application in treating conditions like inflammation (Finke et al., 1995).
- Antimicrobial Activity : Various azetidinone derivatives have been synthesized and evaluated for their antimicrobial activity. This suggests the role of these compounds in developing new antimicrobial agents (Shah & Patel, 2012).
- Anti-inflammatory Activity : Certain azetidinone derivatives have demonstrated anti-inflammatory properties, highlighting their potential application in treating inflammatory conditions (Kalsi et al., 1990).
Agricultural Applications
- Activity Against Phytopathogenic Fungi : Some azetidin-2-ones have been found to exhibit antifungal activity, especially against Phycomycetes, indicating their potential use in agriculture to protect crops from fungal infections (Arnoldi et al., 1990).
Other Applications
- Orexin-1 Receptor Antagonism : Azetidinone derivatives have been studied as orexin-1 receptor antagonists, which can be beneficial in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as acetylcholinesterase (ache) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It can be inferred that the compound may interact with its targets, possibly enzymes like ache, leading to changes in their activity .
Biochemical Pathways
Compounds that interact with ache often impact cholinergic signaling pathways .
Result of Action
It can be inferred that the compound may lead to changes in the activity of its targets, possibly leading to alterations in cellular signaling .
properties
IUPAC Name |
4-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-13-8-17(10-20(25)23(13)16-6-7-16)26-18-11-22(12-18)19(24)9-14-2-4-15(21)5-3-14/h2-5,8,10,16,18H,6-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSBVYQCVWXVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

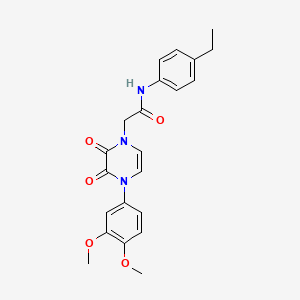
![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)
![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/no-structure.png)
![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2557015.png)
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2557016.png)

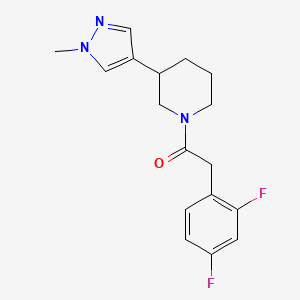
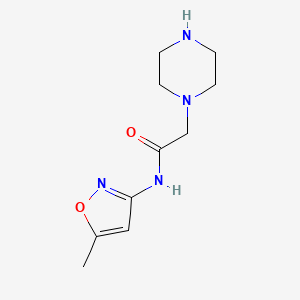
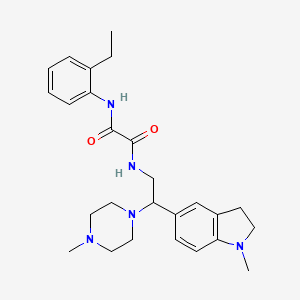

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2557027.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2557029.png)
![4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2557030.png)